

# Application Notes and Protocols for X-ray Crystallography of Kopsinine Derivatives

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## Compound of Interest

Compound Name: *Kopsinine*

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These application notes provide a detailed overview and protocols for the X-ray crystallographic analysis of **kopsinine**, an indoline alkaloid, and its derivatives. The structural elucidation of these compounds is critical for understanding their chemical properties and potential pharmacological activities.

**Kopsinine**, isolated from plants of the Kopsia genus, belongs to a complex group of indole alkaloids.[1][2] X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for structure-activity relationship (SAR) studies in drug discovery and for the validation of synthetic pathways.

## Data Presentation: Crystallographic Data of Kopsinine and its Salts

The following table summarizes the key crystallographic data for **kopsinine**, kopsinilam, and various salts of **kopsinine** as determined by single-crystal X-ray diffraction.[3]

Compound	Kopsinilam	Kopsinine	Kopsinine monohydrochloride	Kopsinine dihydrochloride dihydrate
Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>21</sub> H <sub>26</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>21</sub> H <sub>27</sub> ClN <sub>2</sub> O <sub>2</sub>	C <sub>21</sub> H <sub>30</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>4</sub>
MW ( g/mol )	368.43	338.45	374.91	447.39
Crystal System	Trigonal	Orthorhombic	Orthorhombic	Monoclinic
Space Group	P3 <sub>2</sub> 21	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P2 <sub>1</sub>
Z	3	4	4	2
a (Å)	9.200(1)	10.1151(4)	10.038(1)	10.7434(6)
b (Å)	9.200(1)	12.0163(5)	12.189(1)	9.8712(5)
c (Å)	22.189(2)	14.1802(5)	14.889(1)	10.8404(6)
α (°)	90	90	90	90
β (°)	90	90	90	114.12(1)
γ (°)	120	90	90	90
V (Å <sup>3</sup> )	1629.1(3)	1722.01(11)	1818.1(3)	1048.8(1)
wR	0.0876	0.0842	0.0685	0.1096
GOOF	1.002	1.066	1.037	0.990
CCDC No.	1438781	1438703	978766	-

## Experimental Protocols

The methodologies for the crystallization and X-ray diffraction analysis of **kopsinine** and its derivatives are detailed below. These protocols are based on established procedures in the field.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### I. Crystallization of Kopsinine and its Salts

Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

#### Materials:

- **Kopsinine** (isolated from *Vinca erecta* or synthetically derived)
- Ethanol (absolute)
- Hydrochloric acid (HCl) in ethanol
- Nitric acid (HNO<sub>3</sub>)
- Hydrobromic acid (HBr)
- Small glass vials or test tubes
- Microscope

#### Protocol:

- Preparation of **Kopsinine** Base Crystals:
  - Dissolve purified **kopsinine** in a minimal amount of ethanol at room temperature.
  - Allow the solution to slowly evaporate in a loosely capped vial.
  - Monitor for crystal formation over several days.
  - Crystals of **kopsinine** typically form with a melting point of 244-246°C.[3]
- Preparation of **Kopsinine** Salt Crystals:
  - Monosalts: To a solution of **kopsinine** in ethanol, add one equivalent of the desired acid (e.g., HCl, HBr, or HNO<sub>3</sub>) dissolved in ethanol.
  - Disalts: To a solution of **kopsinine** in ethanol, add two or more equivalents of the desired acid.
  - The resulting precipitate is collected and recrystallized from ethanol.

- For example, **kopsinine** monohydrochloride crystals can be obtained with a melting point of 250-252°C (with decomposition).[3] **Kopsinine** dihydrochloride can be recrystallized from absolute ethanol, with a melting point of 260-262°C (with decomposition).[3]

## II. Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional atomic structure of the **kopsinine** derivative.

Equipment:

- Single-crystal X-ray diffractometer (e.g., Enraf–Nonius 590 with a Kappa CCD detector)
- Mo-K $\alpha$  X-ray source ( $\lambda = 0.71073 \text{ \AA}$ )
- Cryostat (for low-temperature data collection, optional)
- Computer with data collection and structure solution software (e.g., SHELX)

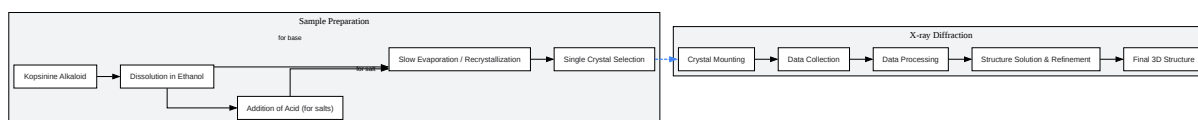
Protocol:

- Crystal Mounting:
  - Carefully select a single, well-formed crystal under a microscope.
  - Mount the crystal on a goniometer head using a suitable cryoprotectant or adhesive.
- Data Collection:
  - Center the crystal in the X-ray beam.
  - Perform an initial screening to determine the crystal quality and unit cell parameters.
  - Collect a full sphere of diffraction data at a suitable temperature (e.g., room temperature or 100 K).
- Data Processing:
  - Integrate the raw diffraction images to obtain reflection intensities.

- Apply corrections for Lorentz and polarization effects, and absorption.
- Determine the space group and unit cell dimensions.
- Structure Solution and Refinement:
  - Solve the crystal structure using direct methods or Patterson methods.
  - Refine the atomic coordinates and displacement parameters against the experimental data.
  - Locate and refine hydrogen atoms from the difference electron density maps.
  - The final refined structure should have low R-factors and a Goodness-of-Fit (GOOF) close to 1.

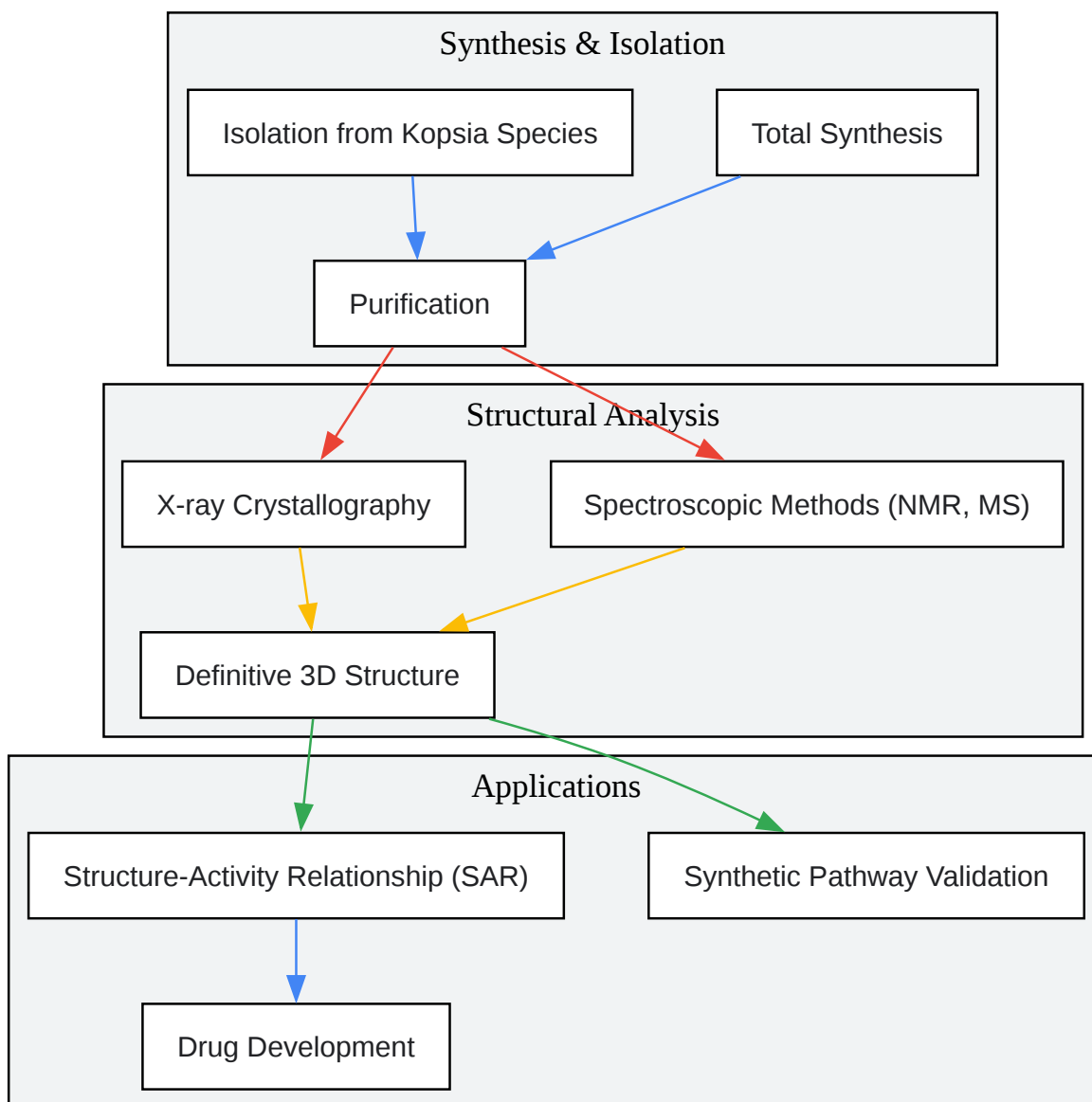
## Visualizations

The following diagrams illustrate the experimental workflow for the X-ray crystallography of **kopsinine** derivatives.



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Caption: Experimental workflow for **kopsinine** crystallography.



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Caption: Role of crystallography in **kopsinine** research.

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## References

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